Ranacyclin-B-RN2
CAS No.:
Cat. No.: VC3664509
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics
Cyclic Structure and Disulfide Bonds
Like other ranacyclins, Ranacyclin-B-RN2 likely possesses a cyclic structure stabilized by intramolecular disulfide bonds. This cyclic arrangement is a characteristic feature of many antimicrobial peptides isolated from amphibian skin secretions, including brevinins and esculentins, which contain conserved cysteine residues that form disulfide bonds resulting in a ring structure at the C-terminus .
The cyclic domain of ranacyclins plays a critical role in their biological activities, particularly their antimicrobial and protease inhibitory functions. The conformational constraints imposed by this structural feature contribute to the stability of these peptides in various physiological environments and their ability to interact with target molecules.
Source and Biological Origin
Amphibian Source
Ranacyclin-B-RN2 is derived from the skin secretions of Hylarana nigrovittata, commonly known as the Black-striped Frog. This frog species is native to various parts of Southeast Asia and produces a rich array of bioactive compounds in its skin secretions as a defense mechanism against predators and pathogens .
The isolation of Ranacyclin-B-RN2 from amphibian skin secretions is consistent with the broader pattern of antimicrobial peptide discovery. Amphibians are known to be prolific producers of such compounds, with each species often yielding multiple unique peptides with diverse biological activities. This biodiversity represents a valuable resource for the discovery of novel therapeutic agents.
Biosynthesis and Expression
While specific information about the biosynthesis of Ranacyclin-B-RN2 is limited, the production of antimicrobial peptides in amphibian skin typically involves specialized granular glands. These glands synthesize and store the peptides, releasing them when the animal is stressed or threatened. The expression of these peptides is often regulated by complex genetic and environmental factors, ensuring appropriate defensive responses to different threats.
The genes encoding ranacyclins, including Ranacyclin-B-RN2, are part of a larger family of antimicrobial peptide genes that have evolved through processes of gene duplication and diversification. This evolutionary history explains the structural similarities between different ranacyclins while also accounting for their species-specific variations.
Biological Activities
Protease Inhibitory Activity
As a Bowman-Birk type protease inhibitor, Ranacyclin-B-RN2 likely possesses inhibitory activity against serine proteases, particularly trypsin. This characteristic is shared with related compounds such as Ranacyclin-NF, which has demonstrated trypsin inhibitory activity with an inhibitory constant (Ki) of 447 nM .
The protease inhibitory function of ranacyclins is attributed to their trypsin inhibitory loop (TIL), a structural feature that enables these peptides to bind to the active site of proteases and prevent them from cleaving their natural substrates. This activity may have implications for various physiological and pathological processes involving proteolytic enzymes.
Comparison with Related Compounds
Comparison with Other Ranacyclins
Table 1: Comparative Analysis of Selected Ranacyclins
Comparison with Other Amphibian Antimicrobial Peptides
Amphibian skin secretions contain diverse families of antimicrobial peptides, including brevinins, esculentins, and ranatuerins, each with distinctive structural features and biological activities. Unlike some of these peptides, which display broad-spectrum antimicrobial activity, Ranacyclin-B-RN2 appears to have a more specialized functional profile.
For instance, brevinins consist of two types (brevinin-1 and brevinin-2) with strong antibacterial and antifungal activities, as well as hemolytic properties. Brevinin-1 typically contains 24 amino acids, while brevinin-2 contains 33 amino acids. Both feature a conserved "Rana-box" at the C-terminus, formed by an intramolecular disulfide bond between two cysteine residues .
Similarly, ranatuerins isolated from various frog species, including Rana catesbeiana, exhibit strong antimicrobial activity against multiple bacterial and fungal strains. For example, ranatuerin-1 has demonstrated significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Current Research and Applications
Structure-Activity Relationship Studies
Research on ranacyclins has included structure-activity relationship studies to understand how their structural features relate to their biological functions. Studies with Ranacyclin-NF and its designed analogs (Ranacyclin-NF1 and Ranacyclin-NF3L) have suggested that residues outside the trypsin inhibitory loop may influence the efficacy of trypsin inhibitory activity .
Similar structure-activity studies with Ranacyclin-B-RN2 could provide valuable insights into its mechanism of action and guide efforts to develop optimized analogs with enhanced therapeutic properties. The rational design of such analogs would benefit from detailed structural characterization of Ranacyclin-B-RN2 using advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.
Challenges in Research and Development
Pharmacological Considerations
The development of Ranacyclin-B-RN2 or its analogs as therapeutic agents would face several pharmacological challenges, including issues related to stability, bioavailability, and potential toxicity. Peptide-based drugs often suffer from rapid degradation in physiological environments and poor membrane permeability, limiting their effectiveness in vivo.
Strategies to address these challenges could include structural modifications to enhance stability and cell penetration, as well as the development of appropriate delivery systems. The potential hemolytic activity of antimicrobial peptides is another concern that would need to be carefully evaluated, although related ranacyclins have shown relatively low hemolytic activity compared to other amphibian antimicrobial peptides .
Future Research Directions
Comprehensive Structural Characterization
Future research on Ranacyclin-B-RN2 should prioritize comprehensive structural characterization using advanced analytical techniques. This would include determination of its complete amino acid sequence, three-dimensional structure, and conformational dynamics under different conditions. Such information would provide a solid foundation for understanding its biological activities and guiding the design of improved analogs.
The application of computational approaches, including molecular dynamics simulations and docking studies, could complement experimental investigations by providing insights into the interactions between Ranacyclin-B-RN2 and its molecular targets. These computational studies could help identify key structural features that determine the specificity and efficacy of its biological activities.
Exploration of Synergistic Effects
Given the observed synergistic effects between Ranacyclin-NF and antibiotics against MRSA , similar investigations with Ranacyclin-B-RN2 could yield valuable results. The exploration of potential synergistic interactions with conventional antibiotics and other antimicrobial agents could lead to the development of combination therapies with enhanced efficacy against resistant pathogens.
This research direction aligns with the growing interest in combination approaches to combat antimicrobial resistance, a major global health challenge. The unique properties of amphibian antimicrobial peptides, including their diverse mechanisms of action, make them promising candidates for such combination strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume